1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
Overview
Description
1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.10111102 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Prostate Cancer Drug Development
A significant application of 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol derivatives is in the development of anti-prostate cancer drugs. Nakao et al. (2014) synthesized and evaluated a series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). Among these, a modified version of this compound demonstrated potent inhibitory effects both in vitro and in vivo. Continual administration of this compound significantly suppressed the growth of human hormone-independent prostate cancer cells without adverse effects (Nakao et al., 2014).
Anti-Diabetic Potential
In another study, derivatives of pyrazoline and benzimidazoles, including this compound, were evaluated for their anti-diabetic properties. Ibraheem et al. (2020) synthesized a new series of benzimidazole-pyrazoline hybrid molecules and assessed their α-glucosidase inhibition activity, which is crucial in diabetes management. One of the synthesized compounds exhibited effective inhibition, comparable to the reference drug acarbose, demonstrating the potential of these compounds in diabetes treatment (Ibraheem et al., 2020).
Antipsychotic Agent Research
The compound and its derivatives have also been explored in the context of antipsychotic medications. Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to this compound, as potential antipsychotic agents. These compounds, particularly 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, showed promising antipsychotic-like profiles in animal models without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise et al., 1987).
Synthesis of Benzoyl Benzimidazole Derivatives
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7-8(2)15-16(11(7)17)12-13-9-5-3-4-6-10(9)14-12/h3-6,15H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDILVUMAQZKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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